molecular formula C16H14Cl2N2O B1238694 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea

1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea

Cat. No. B1238694
M. Wt: 321.2 g/mol
InChI Key: RVLWPOYDLHJPLJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-dichlorophenyl)methyl]-3-(2-phenylethenyl)urea is a dichlorobenzene.

Scientific Research Applications

Nitrosated Urea Pesticide Metabolites and Clastogenicity

Nitrosated urea derivatives, including variants of the specified compound, were studied for their clastogenic effects, demonstrating significant chromosomal aberrations and sister-chromatid exchanges in V79-E cells. This research highlights the potential genotoxicity of these compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

Inhibition of Translation Initiation in Cancer Therapy

Symmetrical N,N'-diarylureas, closely related to the compound , were found to activate eIF2α kinase, leading to inhibition of cancer cell proliferation. The study of non-symmetrical hybrid ureas suggests their potential as anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Synthesis and Antitumor Activity of Thiazolyl Urea Derivatives

1-(2,4-dichlorophenyl) urea derivatives were synthesized and showed promising antitumor activities. This research provides insights into the potential medicinal applications of such compounds (Ling, Xin, Zhong, & Jian‐xin, 2008).

Inhibition of Chitin Synthesis in Insecticides

Compounds structurally similar to 1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea have been found to inhibit chitin synthesis in insects, demonstrating their potential as effective insecticides (Deul, Jong, & Kortenbach, 1978).

Antiangiogenic Properties in Cancer Therapeutics

1-Aryl-3-(2-chloroethyl) ureas have shown significant cytotoxicity against cancer cell lines, with some compounds exhibiting potent antiangiogenic activity, highlighting their potential as cancer therapeutics (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Accelerating Epoxy/Dicyandiamide Systems

Ureas, including those related to the specified compound, were found to accelerate epoxy/dicyandiamide systems. This research indicates potential applications in materials science (Fei, 2013).

properties

Product Name

1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea

Molecular Formula

C16H14Cl2N2O

Molecular Weight

321.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea

InChI

InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8+

InChI Key

RVLWPOYDLHJPLJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)NCC2=C(C=C(C=C2)Cl)Cl

SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
Reactant of Route 5
Reactant of Route 5
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.